molecular formula C19H22N4O3 B2383630 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 2034369-52-1

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No. B2383630
CAS RN: 2034369-52-1
M. Wt: 354.41
InChI Key: NGVKYRCBBJDRTK-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

  • Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. These complexes exhibited significant antioxidant activities, highlighting the potential of such compounds in developing therapeutics with antioxidant properties (Chkirate et al., 2019).

Antimicrobial Activity

  • Certain heterocycles incorporating antipyrine moiety, a structural feature that might be reminiscent of the specified acetamide, have been synthesized and evaluated for their antimicrobial activity. These studies underline the potential of such compounds in addressing bacterial and fungal infections (Bondock et al., 2008).

Antitumor and Anti-inflammatory Agents

  • A series of pyrazolopyrimidine derivatives have been synthesized and tested for their antitumor and anti-5-lipoxygenase activities, showcasing the relevance of pyrazole-containing compounds in cancer and inflammation research (Rahmouni et al., 2016).

Radiolabeling for PET Imaging

  • Pyrazolopyrimidineacetamides have been developed as selective ligands for imaging the translocator protein with PET, demonstrating the utility of such compounds in neuroimaging and the study of neurodegenerative disorders (Dollé et al., 2008).

G-Quadruplex Stabilization and Cytotoxic Activity

  • Macrocyclic pyridyl polyoxazoles with aminoalkyl side-chains, related in structure-function to the target compound, have been shown to selectively stabilize G-quadruplex DNA and exhibit cytotoxic activity, highlighting their potential in cancer therapy (Blankson et al., 2013).

properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-13-19(15-6-4-3-5-7-15)14(2)23(21-13)11-10-20-16(24)12-22-17(25)8-9-18(22)26/h3-7H,8-12H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVKYRCBBJDRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CN2C(=O)CCC2=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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